Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Transmetalation kinetics Suzuki–Miyaura mechanism Boronic ester ring size

Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate (CAS 905966-40-7) is a 1,3,2-dioxaborinane-class arylboronic ester featuring a six-membered boron-containing heterocycle derived from neopentyl glycol. With molecular formula C₁₃H₁₇BO₄ and molecular weight 248.08 g·mol⁻¹, this bench-stable solid serves as a key organoboron nucleophile in Suzuki–Miyaura cross-coupling reactions for constructing functional biaryl architectures in pharmaceutical, agrochemical, and materials chemistry.

Molecular Formula C13H17BO4
Molecular Weight 248.08 g/mol
Cat. No. B8200220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Molecular FormulaC13H17BO4
Molecular Weight248.08 g/mol
Structural Identifiers
SMILESB1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C13H17BO4/c1-13(2)8-17-14(18-9-13)11-6-4-10(5-7-11)12(15)16-3/h4-7H,8-9H2,1-3H3
InChIKeyLOMGOLHZGKZTRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate (CAS 905966-40-7): A Six-Membered Cyclic Boronic Ester for Cross-Coupling Procurement


Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate (CAS 905966-40-7) is a 1,3,2-dioxaborinane-class arylboronic ester featuring a six-membered boron-containing heterocycle derived from neopentyl glycol . With molecular formula C₁₃H₁₇BO₄ and molecular weight 248.08 g·mol⁻¹, this bench-stable solid serves as a key organoboron nucleophile in Suzuki–Miyaura cross-coupling reactions for constructing functional biaryl architectures in pharmaceutical, agrochemical, and materials chemistry [1]. Its six-membered dioxaborinane ring distinguishes it from the more prevalent five-membered pinacol (dioxaborolane) esters and confers a distinct reactivity, stability, and cost profile [2].

Why Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate Cannot Be Replaced by a Pinacol Ester or Free Boronic Acid


The choice of diol ligand covalently bound to boron is not a passive structural detail—it is a primary determinant of transmetalation rate, nucleophilic reactivity, hydrolytic stability, and atom economy in cross-coupling [1]. The six-membered 1,3,2-dioxaborinane ring (neopentyl glycol ester) exhibits decreased boron electrophilicity relative to five-membered 1,3,2-dioxaborolane (pinacol) esters, altering both the thermodynamic and kinetic barriers to palladium-mediated transmetalation [2]. Furthermore, neopentyl glycol-derived boronates display nucleophilic reactivity in boron-ate complexes that is approximately 10⁴ times greater than their pinacol counterparts, a difference that can dictate reaction feasibility under mild conditions [3]. Procurement decisions that treat all arylboronic esters as interchangeable therefore risk suboptimal yields, elevated catalyst loadings, or outright reaction failure in demanding cross-coupling applications.

Quantitative Differentiation Evidence for Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate vs. Pinacol Ester and Boronic Acid Analogs


Transmetalation Rate: Six-Membered Dioxaborinane vs. Five-Membered Dioxaborolane in Pd-Catalyzed Suzuki–Miyaura Coupling

The six-membered 1,3,2-dioxaborinane scaffold of the target compound exhibits a fundamentally different transmetalation profile compared to five-membered 1,3,2-dioxaborolane (pinacol) esters in Pd-catalyzed Suzuki–Miyaura coupling [1]. In a systematic mechanistic study by Delaney et al. (2024), arylboronic esters derived from 1,3-diols (dioxaborinanes) were shown to undergo transmetalation via a pathway in which Pd–O–B complex formation is thermodynamically unfavorable, yet the overall transmetalation rate can exceed that of the parent arylboronic acid by more than 20-fold when hyperconjugative stabilization of the arene transfer transition state is operative [1]. By contrast, esters derived from 1,2-diols (dioxaborolanes, including pinacol) form thermodynamically favorable Pd–O–B intermediates but face higher coordination barriers [1]. This ring-size-dependent mechanistic divergence means the target neopentyl glycol ester can outperform the pinacol ester in reaction contexts where the arene transfer step, rather than pre-coordination, is rate-limiting.

Transmetalation kinetics Suzuki–Miyaura mechanism Boronic ester ring size

Nucleophilic Reactivity: Neopentyl Glycol Boron-Ate Complexes Are ~10⁴× More Reactive Than Pinacol-Derived Complexes

In a comprehensive kinetics study of boron-ate complexes (BACs), Berionni et al. (2015) quantified the nucleophilic reactivities of aryl and heteroaryl boronic esters bearing different diol ligands using the benzhydrylium methodology [1]. The second-order rate constants (k₂, 20 °C) and derived nucleophilicity parameters (N, sN) revealed that neopentyl glycol-derived BACs are approximately 10⁴ times (10,000-fold) more nucleophilic than their pinacol-derived counterparts when reacting with carbenium and iminium electrophiles [1]. This dramatic reactivity difference was attributed to reduced steric hindrance around the boron center in neopentyl glycol esters, which facilitates nucleophilic attack at boron and subsequent 1,2-migration [1]. Ethylene glycol esters showed similarly enhanced reactivity, while catechol esters clustered with pinacol at the lower end of the reactivity scale [1].

Boron-ate complex Nucleophilicity parameters Neopentyl glycol vs. pinacol

Ni-Catalyzed Cross-Coupling Efficiency, Cost, and Atom Economy: Neopentylglycolboronate Outperforms Pinacolboronate in Water-Free Conditions

Zhang et al. (2012) conducted a systematic comparative study of four arylboron nucleophiles—boronic acid, potassium trifluoroborate, neopentylglycolboronate, and pinacol boronate—in Ni-catalyzed Suzuki–Miyaura cross-coupling with aryl mesylates and sulfamates [1]. Under anhydrous conditions (dry THF), aryl neopentylglycolboronate was conclusively demonstrated to be more efficient, less expensive, and more atom-economic than aryl pinacolboronate [1]. The study reported that pinacol is approximately six times more expensive than potassium hydrogen fluoride (KHF₂) on a per-mole basis, while neopentyl glycol is approximately one-sixth the cost of KHF₂—representing a substantial cost differential in the diol precursor alone [1]. Furthermore, in the absence of water, the neopentylglycolboronate provided superior cross-coupling efficiency compared to the pinacolboronate, which requires additional activation or suffers from attenuated reactivity under strictly anhydrous conditions [1].

Nickel catalysis Suzuki–Miyaura coupling Atom economy Cost comparison

Room-Temperature Quantitative Cross-Coupling: Target Compound Delivers Complete Conversion in <60 Minutes with Air-Stable Ni Precatalysts

Jezorek et al. (2014) demonstrated that a library of 10 air-stable Ni(II)X(Aryl)(PCy₃)₂ σ-complex precatalysts could quantitatively cross-couple 2-methoxyphenyl dimethylsulfamate with methyl 4-(5,5-dimethyl-1,3,2-dioxaborinane-2-yl)benzoate—the exact target compound—at 23 °C in dry THF with K₃PO₄·(H₂O)₃.₂ in less than 60 minutes [1]. The term "quantitative" in this context denotes essentially complete conversion under mild conditions without heating [1]. Control experiments showed that deviations in water content (lower or higher hydration states of K₃PO₄, or as-received THF) extended the reaction time by a maximum factor of three, but did not abrogate the quantitative outcome [1]. While this study did not directly compare pinacol ester performance under identical conditions, the ability to achieve quantitative room-temperature coupling with an air-stable precatalyst system highlights the intrinsically favorable reactivity profile of the neopentyl glycol ester scaffold in Ni-catalyzed C–O bond activation chemistry [1].

Room-temperature cross-coupling Nickel precatalyst Aryl sulfamate Neopentylglycolboronate

Thermodynamic Stability: Six-Membered Dioxaborinane Ring is Intrinsically More Stable than Five-Membered Dioxaborolane Ring Toward Hydrolysis and Transesterification

Roy and Brown (2007) established through a systematic transesterification study that six-membered cyclic boronic esters (1,3,2-dioxaborinanes) are thermodynamically more stable than their corresponding five-membered analogs (1,3,2-dioxaborolanes) [1]. The study demonstrated that alkyl substituents on the α-carbons of the diol slow transesterification rates while producing thermodynamically more stable boronic esters, with the six-membered ring providing a measurable stability advantage [1]. This class-level thermodynamic preference for six-membered rings translates to enhanced bench stability and resistance to adventitious hydrolysis during storage and handling—a practical differentiator for laboratories that stock boronic ester building blocks for extended periods [1]. The five-membered dioxaborolane (pinacol) esters, while widely used, are comparatively more susceptible to hydrolytic cleavage under ambient conditions [1].

Boronic ester stability Hydrolysis resistance Ring-size effect Transesterification

Radiochemical [¹¹C]Carbonylation: Neopentyl Glycol Esters Enable Rapid Pd(0)-Mediated Incorporation of [¹¹C]CO for PET Tracer Synthesis

Takashima-Hirano et al. (2012) demonstrated that arylboronic acid neopentyl glycol esters—the class to which the target compound belongs—serve as effective nucleophilic partners in Pd(0)-mediated rapid [¹¹C]carbonylation reactions for positron emission tomography (PET) tracer synthesis [1]. Using [¹¹C]carbon monoxide at atmospheric pressure in MeOH–DMF, ¹¹C-labeled methylbenzoates were obtained in radiochemical yields of 12 ± 5% to 26 ± 13% (decay-corrected based on [¹¹C]O) [1]. The neopentyl glycol ester was the boron reagent of choice in this protocol; the rapid reaction times necessitated by the 20.4-minute half-life of carbon-11 demand boron nucleophiles with intrinsically high reactivity, a criterion met by neopentyl glycol esters but challenging for less reactive pinacol esters under identical time constraints [1].

Radiochemistry Carbon-11 labeling PET tracer Carbonylation

Procurement-Driven Application Scenarios for Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate


Nickel-Catalyzed C–O Bond Activation Cross-Coupling at Ambient Temperature

When the synthetic target requires cross-coupling of an aryl C–O electrophile (mesylate, sulfamate, or methyl ether) under mild, energy-efficient conditions, the target compound is the validated nucleophile of choice. Jezorek et al. (2014) demonstrated quantitative coupling at 23 °C in <60 minutes using the exact compound with air-stable Ni(II) precatalysts [1]. This protocol is directly transferable to pharmaceutical intermediate synthesis where thermal lability of either coupling partner precludes traditional heated Suzuki–Miyaura conditions (60–100 °C). Procurement of the neopentyl glycol ester, rather than the pinacol analog, ensures compatibility with the room-temperature protocol and avoids the need for extensive re-optimization.

Anhydrous Process-Scale Suzuki–Miyaura Coupling with Cost Constraints

For kilogram-scale synthesis under strictly anhydrous conditions, the target compound's neopentyl glycol scaffold delivers a three-pronged advantage over the pinacol ester: higher cross-coupling efficiency in water-free media, lower diol precursor cost (~36-fold cheaper than pinacol on a per-mole basis), and superior atom economy as documented by Zhang et al. (2012) [2]. Process chemists evaluating boron reagent sourcing for anhydrous Ni- or Pd-catalyzed couplings should prioritize the neopentyl glycol ester to minimize both raw material expenditure and waste stream volume.

Iterative Homologation Sequences Requiring Boron-Ate Complex Reactivity

Synthetic strategies employing Matteson homologation or related 1,2-metallate rearrangement chemistry depend on the nucleophilic reactivity of in situ-generated boron-ate complexes. The ~10⁴-fold reactivity advantage of neopentyl glycol-derived boron-ate complexes over pinacol-derived complexes, as quantified by Berionni et al. (2015) [3], makes the target compound the preferred substrate when iterative homologation efficiency, diastereoselectivity, or reaction rate at low temperature is critical. This scenario is particularly relevant for the stereocontrolled synthesis of polyketide fragments and chiral building blocks in medicinal chemistry programs.

PET Tracer Development via [¹¹C]Carbonylation of Arylboronates

In radiopharmaceutical development, the 20.4-minute half-life of carbon-11 imposes uncompromising time constraints on the carbonylation step. The demonstrated performance of neopentyl glycol arylboronates in Pd(0)-mediated [¹¹C]CO insertion, yielding ¹¹C-labeled methylbenzoates in up to 26% radiochemical yield (decay-corrected), establishes the target compound as a credible building block for PET tracer synthesis programs [4]. Procurement of the neopentyl glycol ester specifically, rather than a generic arylboronic ester, ensures alignment with the published protocol and maximizes the probability of achieving diagnostically viable radiochemical yields.

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